molecular formula C16H19N3O B5313521 N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea

N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea

Cat. No. B5313521
M. Wt: 269.34 g/mol
InChI Key: GVPSKSDDEURZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a colorless, odorless, and stable compound that has been extensively researched for its various applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea is not well understood. However, it is believed to act as a hydrogen bond acceptor and a Lewis base, which makes it an effective solvent and reagent in organic synthesis reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea. However, it has been reported to have low toxicity and is generally considered safe for use in laboratory experiments. It is not known to have any significant effects on the environment.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea has several advantages for use in laboratory experiments. It is a stable and non-reactive compound that can be easily handled and stored. It has a high boiling point and low vapor pressure, which makes it an ideal solvent for high-temperature reactions. However, N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea is not compatible with certain reagents and can cause side reactions in some cases. It is also relatively expensive compared to other solvents.

Future Directions

There are several future directions for research on N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea. One area of interest is the development of new synthetic methods for N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea and its derivatives. Another area of research is the application of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea in the synthesis of new organic compounds with potential applications in drug discovery and material science. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea.

Synthesis Methods

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with 2-ethylphenyl isocyanate in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and distillation. The purity of N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea is crucial for its successful application in scientific research.

Scientific Research Applications

N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea has a wide range of applications in scientific research. It is commonly used as a solvent in organic synthesis reactions, particularly in the synthesis of peptides, amino acids, and other organic compounds. N-(4,6-dimethyl-2-pyridinyl)-N'-(2-ethylphenyl)urea is also used as a reagent in the preparation of various metal complexes, such as copper and palladium complexes, which have potential applications in catalysis and material science.

properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-4-13-7-5-6-8-14(13)18-16(20)19-15-10-11(2)9-12(3)17-15/h5-10H,4H2,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSKSDDEURZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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